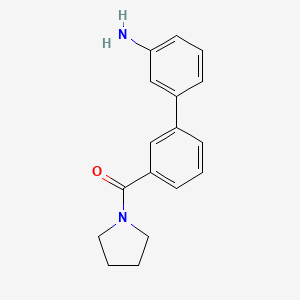

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEPLCFHMAEHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742717 | |

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335041-71-8 | |

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 3 Pyrrolidinocarbonyl Biphenyl

Retrosynthetic Disconnections and Strategic Bond Formations for the Biphenyl (B1667301) Core

The retrosynthetic analysis of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl identifies two primary disconnections to simplify the structure into readily available starting materials. The most logical and common strategy involves disconnecting the central aryl-aryl bond of the biphenyl core. This approach is the foundation of numerous cross-coupling methodologies. A secondary disconnection targets the amide bond linking the biphenyl scaffold to the pyrrolidine (B122466) ring.

This leads to two key precursor fragments for the biphenyl core: a derivative of 3-aminobenzene and a derivative of 3-carboxybenzene (which can be later converted to the pyrrolidinyl amide). For instance, one precursor could be a 3-haloaniline or its corresponding boronic acid, while the other could be a 3-halobenzoic acid derivative or its respective organometallic partner. The formation of the amide bond is typically planned as a final step, coupling the synthesized biphenyl amine with a suitable pyrrolidine carboxylic acid derivative.

Development of Novel Cross-Coupling Strategies for Biphenyl Assembly

The construction of the substituted biphenyl skeleton is the cornerstone of the synthesis. Modern organic chemistry offers a robust toolkit of transition metal-catalyzed cross-coupling reactions to achieve this transformation efficiently and with high functional group tolerance.

Optimized Palladium-Catalyzed Suzuki-Miyaura Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly utilized and versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing the biphenyl core of the target molecule. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of this compound, this would involve reacting a 3-aminophenylboronic acid derivative with a 3-(pyrrolidinocarbonyl)phenyl halide, or the reverse combination.

Research has focused on developing highly active and stable catalyst systems to improve yields, broaden substrate scope, and perform reactions under milder conditions. orgsyn.orgacs.org The choice of palladium source, ligand, and base is critical for success, especially with potentially challenging substrates containing amine and amide functionalities. Functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands have been developed for this purpose. acs.org Engineered palladacycles, when used with specific ligands like HandaPhos, have enabled Suzuki-Miyaura couplings to be performed with very low catalyst loadings (ppm levels) in aqueous media, which aligns with green chemistry principles. rsc.org One-pot procedures where an aryl bromide is first converted to its boronate ester and then coupled in the same vessel offer an efficient pathway for producing unsymmetrical biphenyls. nih.govresearchgate.net

| Palladium Source | Ligand | Base | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DPEphos | Et₃N | Effective for one-pot borylation/coupling of aryl bromides. | nih.gov |

| Engineered Palladacycle | HandaPhos | - | Enables coupling in water with ppm-level catalyst loading. | rsc.org |

| Pd₂(dba)₃ | XPhos | Na₂CO₃ / K₂CO₃ | Effective for electron-poor and polyfluorinated substrates. | acs.org |

| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | - | General method for cross-coupling aryl chlorides. | orgsyn.org |

Exploration of Alternative Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Kumada)

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer unique advantages in terms of reactivity and functional group compatibility. These alternatives are crucial for substrates where the preparation of boronic acids may be problematic.

Negishi Coupling : This reaction couples an organozinc reagent with an organohalide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. nih.govjk-sci.com For the target molecule, a 3-aminophenyl halide could be coupled with a pre-formed organozinc derivative of 3-(pyrrolidinocarbonyl)benzene. The development of highly active catalysts allows these reactions to proceed under mild conditions and with low catalyst loadings. organic-chemistry.org

Stille Coupling : The Stille reaction utilizes an organostannane (organotin) reagent coupled with an organohalide. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture. orgsyn.org Recent advancements have focused on creating milder reaction conditions and expanding the substrate scope to include aryl chlorides through the development of advanced phosphine (B1218219) ligands. orgsyn.org The inclusion of copper(I) salts can significantly enhance reactivity. orgsyn.orgorganic-chemistry.org

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada reaction employs a Grignard reagent (organomagnesium) with an organohalide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a cost-effective method, particularly for large-scale synthesis. wikipedia.orgresearchgate.net Modern protocols using specialized phosphine or N-heterocyclic carbene (NHC) ligands have expanded its use to sterically hindered substrates and less reactive aryl chlorides under mild conditions. organic-chemistry.orgnih.gov

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, excellent functional group tolerance, stereo- and regioselective. | wikipedia.orgnih.govjk-sci.com |

| Stille | Organostannane (R-SnR'₃) | Pd | Reagents are stable to air and moisture; wide functional group compatibility. | orgsyn.orgorganic-chemistry.orgwikipedia.org |

| Kumada | Grignard (R-MgX) | Ni or Pd | Cost-effective, uses readily available Grignard reagents directly. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Direct C-H Functionalization Approaches to Substituted Biphenyls

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical route to biphenyls by avoiding the pre-functionalization required in traditional cross-coupling reactions. acs.org This approach involves the direct coupling of a C-H bond on one aromatic ring with a functionalized partner.

For a meta-substituted product like this compound, a directing group is essential to control regioselectivity. researchgate.net Research has shown that synthetically useful functional groups, such as a nitrile, can direct palladium catalysts to activate a remote meta-C-H bond on an adjacent phenyl ring. nih.govnih.gov This strategy involves the formation of a large palladacyclic transition state. The nitrile group is particularly valuable as it can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, offering synthetic flexibility. nih.govnih.gov The development of specific pyridone ligands has been crucial in facilitating the C-H bond cleavage step in these transformations. nih.gov

Stereoselective Synthesis of the Pyrrolidinocarbonyl Moiety

The pyrrolidinocarbonyl portion of the molecule introduces a potential chiral center, making its stereoselective synthesis a critical consideration, particularly for pharmaceutical applications where single enantiomers are often required. The amide bond itself is typically formed via standard peptide coupling methods between the amine of the biphenyl core (3-amino-3'-carboxy-biphenyl derivative) and the carboxylic acid of a pyrrolidine ring. The main challenge lies in obtaining the pyrrolidine precursor in an enantiomerically pure form.

Enantioselective Introduction of the Pyrrolidine Ring

The synthesis of optically pure pyrrolidine derivatives is a well-developed field in organic chemistry. nih.gov Several robust strategies exist to introduce the pyrrolidine ring enantioselectively.

One common approach is to start from the "chiral pool," using readily available, enantiomerically pure starting materials like L-proline or L-hydroxyproline. mdpi.com These natural amino acids provide a rigid scaffold from which the desired substituted pyrrolidine can be synthesized through a series of chemical modifications.

Another powerful method is asymmetric catalysis. This includes:

1,3-Dipolar Cycloadditions : Asymmetric 1,3-dipolar cycloaddition reactions can construct the pyrrolidine ring with a high degree of stereocontrol. The use of chiral auxiliaries, such as Oppolzer's sultam, has been shown to direct the cycloaddition to produce 3,4-substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org

Organocatalysis : Chiral organocatalysts, like proline derivatives, can catalyze the conjugate addition of aldehydes to nitro-olefins, which can then be cyclized to form highly substituted, chiral pyrrolidines. thieme-connect.com

Metal-Catalyzed Tandem Reactions : Gold-catalyzed tandem reactions involving alkyne hydroamination followed by an intramolecular cyclization and allylation can provide rapid access to complex pyrrolidine derivatives bearing multiple stereocenters. acs.org

These methods provide a versatile set of tools to construct the chiral pyrrolidinocarbonyl moiety, ensuring that the final compound can be synthesized as a single, well-defined stereoisomer. nih.gov

Control of Atropisomerism in the Biphenyl System

Atropisomerism arises from restricted rotation around a single bond, which can lead to stable, separable enantiomeric conformers. numberanalytics.compharmaguideline.com In the case of 3,3'-disubstituted biphenyls like the target molecule, the energy barrier to rotation is generally lower than in 2,2',6,6'-tetrasubstituted systems. numberanalytics.com However, the presence of substituents can still influence the conformational preference and the dynamics of bond rotation.

For this compound, significant atropisomerism leading to stable, isolable enantiomers at room temperature is not expected due to the lack of bulky ortho substituents. pharmaguideline.comslideshare.net The primary factors influencing the rotational barrier in such systems are the steric hindrance and potential intramolecular interactions between the substituents. While the amino and pyrrolidinocarbonyl groups are not exceptionally bulky, their interaction in the transition state for rotation will determine the conformational flexibility of the molecule.

In related biphenyl systems, the introduction of bulky groups at the ortho positions is the primary strategy to induce and control atropisomerism. acs.org Should stable atropisomers of a derivative of the target molecule be desired, substitution at the 2, 2', 6, or 6' positions would be necessary.

Advanced Functional Group Interconversions and Late-Stage Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the rapid generation of analogues from a common advanced intermediate. nih.gov The structure of this compound offers several handles for such diversification.

Late-Stage Amination:

While the proposed synthesis installs the amino group early, LSF strategies could be employed on a precursor like 3-bromo-3'-(pyrrolidinocarbonyl)biphenyl. Modern catalytic systems, such as those based on palladium or copper, enable the direct amination of aryl halides. worktribe.com For instance, a Buchwald-Hartwig amination could be used to introduce the amino group at a late stage.

Table 2: Potential Late-Stage Functionalization Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Bromo-3'-(pyrrolidinocarbonyl)biphenyl | Ammonia source, Pd catalyst, ligand | This compound |

| Chan-Lam Amination | 3-Boronic acid-3'-(pyrrolidinocarbonyl)biphenyl | Pyrrolidine, Cu catalyst | This compound |

| C-H Activation/Amination | Biphenyl-3-carboxylic acid derivative | Rh or Ir catalyst, amine source | Aminated biphenyl derivative rsc.org |

| Acylation of Amino Group | This compound | Acyl chloride, base | N-Acylated derivative |

Diversification of the Amide:

The pyrrolidinocarbonyl moiety can also be a point of diversification. If the synthesis proceeds through a 3-amino-3'-carboxy-biphenyl intermediate, a library of amides could be generated by coupling with various primary and secondary amines using standard peptide coupling reagents. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance. gctlc.org Key areas for improvement in the proposed synthesis of this compound include the choice of solvents, catalysts, and reagents for both the Suzuki-Miyaura coupling and the amide bond formation.

Sustainable Suzuki-Miyaura Coupling:

Traditional Suzuki-Miyaura reactions often utilize organic solvents and palladium catalysts. nih.gov Greener alternatives focus on:

Aqueous Media: Performing the coupling in water or mixtures of water and a biodegradable organic solvent can significantly reduce the environmental impact. cdnsciencepub.comacs.org

Catalyst Efficiency: The use of highly active palladium catalysts at very low loadings (ppm levels) minimizes metal waste. mdpi.com Nickel-based catalysts are also emerging as a more earth-abundant and cost-effective alternative. nih.gov

Recyclable Catalysts: The development of heterogeneous or fluorous-tagged palladium catalysts allows for easier separation and reuse, further enhancing sustainability. acs.orginovatus.es

Green Amide Bond Formation:

The formation of the amide bond is another critical step where green principles can be applied. Traditional methods often rely on stoichiometric activating agents, which generate significant waste. scispace.com More sustainable approaches include:

Catalytic Amidation: The direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process. Catalysts based on boron, zirconium, or other metals can facilitate this transformation, often with the liberation of only water as a byproduct. rsc.org

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild conditions, often in greener solvents. rsc.orgnih.gov This approach offers high selectivity and avoids the use of toxic reagents. rsc.org

Solvent Choice: Utilizing greener solvents like cyclopentyl methyl ether (CPME) or even performing the reaction neat can significantly improve the environmental profile of the synthesis. nih.govresearchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst in organic solvents (e.g., toluene, DMF) | Ni catalyst or low-loading Pd catalyst in aqueous media or green solvents (e.g., 2-MeTHF) gctlc.orgnih.gov |

| Amide Formation | Stoichiometric coupling reagents (e.g., DCC, HATU) in organic solvents | Catalytic direct amidation or enzymatic amidation in green solvents or solvent-free scispace.comnih.gov |

By integrating these advanced and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Spectroscopic and Structural Characterization: Advanced Insights

Elucidation of Conformational Landscapes and Rotational Barriers via Variable Temperature NMR Spectroscopy

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic processes of molecules in solution, such as conformational changes and rotations around single bonds. nih.gov In the case of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, two primary rotational barriers are of interest: the rotation around the C-C bond connecting the two phenyl rings and the rotation around the amide C-N bond of the pyrrolidinocarbonyl group.

The rotation about the biphenyl (B1667301) axis is a well-studied phenomenon. The energy barrier to this rotation is influenced by the steric hindrance imposed by substituents on the rings. nih.govrsc.org For this compound, the amino and pyrrolidinocarbonyl groups at the 3 and 3' positions, being meta to the biphenyl linkage, exert less steric hindrance than ortho substituents. However, they still influence the conformational preference. The molecule can exist in a range of conformations, from a planar to a non-planar arrangement of the phenyl rings. The equilibrium dihedral angle is a balance between the conjugative stabilization of a planar conformation and the steric repulsion between the rings and their substituents. acs.org

VT-NMR experiments can be used to determine the energy barriers for these rotational processes. By monitoring the chemical shifts and line shapes of specific proton or carbon signals as a function of temperature, the rates of exchange between different conformations can be calculated. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Similarly, the rotation around the amide C-N bond is another dynamic process that can be studied by VT-NMR. The partial double bond character of the amide bond leads to a significant rotational barrier, which can be influenced by the electronic and steric effects of the substituents. nsf.gov The pyrrolidine (B122466) ring's geometry and its connection to the biphenyl system will play a role in the height of this barrier.

Table 1: Representative Rotational Barriers for Biphenyl and Amide Systems (Note: This table presents typical values for related compounds, as specific experimental data for this compound is not readily available in the literature. The values for the target compound would need to be determined experimentally or through computational modeling.)

| Rotational Process | Compound Type | Typical Rotational Barrier (kcal/mol) |

| Biphenyl C-C Rotation | Unsubstituted Biphenyl | ~1.5 - 2.0 |

| Biphenyl C-C Rotation | Ortho-substituted Biphenyls | 10 - 25 |

| Amide C-N Rotation | Tertiary Aromatic Amides | 15 - 20 |

Solid-State Structural Determination and Intermolecular Interactions via X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound. A key parameter that would be determined is the dihedral angle between the two phenyl rings in the solid state, which provides insight into the preferred conformation adopted in the crystal lattice. nih.gov

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonds. In the case of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group (C=O) can act as a hydrogen bond acceptor. These interactions can lead to the formation of supramolecular assemblies, such as dimers or extended networks, which significantly influence the physical properties of the solid. bas.bg The presence of intermolecular N-H···O=C hydrogen bonds would be a primary feature of the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is a hypothetical representation of the type of data that would be obtained from an X-ray crystallographic study. Actual values would require experimental determination.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Biphenyl Dihedral Angle (°) | 42.8 |

| N-H···O Hydrogen Bond Length (Å) | 2.95 |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis

The N-H stretching vibrations of the amino group, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded environment, two distinct bands corresponding to the symmetric and asymmetric stretches are expected. In the solid state or in concentrated solutions where intermolecular hydrogen bonding occurs, these bands will broaden and shift to lower frequencies. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond. bas.bg

The C=O stretching vibration of the amide group, usually found in the range of 1630-1680 cm⁻¹, is also sensitive to its environment. Hydrogen bonding to the carbonyl oxygen will cause a shift of this band to lower wavenumbers.

Conformational changes, such as the dihedral angle between the biphenyl rings, can also influence the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). While direct interpretation can be complex, comparison of experimental spectra with those predicted from computational models for different conformers can aid in assigning the observed bands and understanding the conformational preferences. nih.gov

Table 3: Key Vibrational Frequencies for this compound (Note: These are representative frequency ranges. The exact positions of the bands would need to be determined experimentally.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (Pyrrolidine) | 2850 - 2960 |

| C=O Stretch | Amide | 1630 - 1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amide and Amine | 1200 - 1350 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Conformational Studies

While this compound itself is not chiral, the introduction of a chiral center, for instance, within the pyrrolidine ring or through atropisomerism if bulky ortho substituents were present, would make chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy highly valuable.

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be resolved. For biphenyls, this typically requires bulky substituents in at least three of the four ortho positions to create a rotational barrier high enough to allow for the isolation of enantiomers at room temperature. The substitution pattern of this compound is unlikely to lead to stable atropisomers.

However, if a chiral derivative were to be synthesized, CD spectroscopy would be instrumental in determining its absolute configuration. The Cotton effect, which is the characteristic change in sign of the CD signal near an absorption band, is highly sensitive to the stereochemical environment of the chromophore. The biphenyl moiety and the amide group are both chromophores that would give rise to distinct CD signals. Theoretical calculations of the CD spectrum for different stereoisomers can be compared with the experimental spectrum to assign the absolute configuration.

Furthermore, CD spectroscopy is very sensitive to conformational changes. The magnitude and sign of the CD signals can be influenced by the dihedral angle between the phenyl rings and the conformation of the pyrrolidinocarbonyl group. Thus, for a chiral analog, CD could be used to study conformational equilibria in solution.

Computational and Theoretical Investigations of 3 Amino 3 Pyrrolidinocarbonyl Biphenyl

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering deep insights into the electronic structure of molecules. These methods are pivotal in predicting a compound's reactivity and spectroscopic properties. For biphenyl (B1667301) derivatives and compounds with amine and amide functionalities, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For instance, studies on various amino- and biphenyl-containing molecules have successfully employed DFT with basis sets like 6-31G(d,p) to optimize molecular geometries and predict infrared spectra, among other properties. researchgate.netmdpi.com The calculated HOMO and LUMO energies are critical in understanding the charge transfer that can occur within the molecule, which is a key aspect of its reactivity. researchgate.net The MEP map is also a valuable tool, as it reveals the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net

Illustrative Data Table for DFT Calculations: Below is a hypothetical table showcasing the kind of data that would be generated from DFT calculations on 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| C=O Stretch Freq. | 1680 cm⁻¹ | Correlates with IR spectroscopy |

| N-H Stretch Freq. | 3400, 3300 cm⁻¹ | Correlates with IR spectroscopy |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, which has a flexible biphenyl linkage and a pyrrolidinocarbonyl group, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the preferred dihedral angles between the phenyl rings and the orientation of the amide group.

Furthermore, MD simulations can effectively model the influence of different solvents on the molecule's conformation and dynamics. nih.gov By simulating the molecule in an explicit solvent environment, researchers can understand how solvent molecules interact with different parts of the solute and how these interactions might stabilize certain conformations over others. This is particularly important for predicting the behavior of the compound in biological systems, which are aqueous in nature. The insights from MD simulations are crucial for understanding how the molecule might interact with a biological target. researchgate.net

In Silico Prediction of Potential Biological Targets and Ligand-Protein Binding Modes

The prediction of potential biological targets and the elucidation of how a small molecule might bind to a protein are central to modern drug discovery. In silico techniques are at the forefront of this endeavor.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding sites of various proteins to predict its potential biological targets.

Once a potential protein target is identified, the ligand-protein interactions can be profiled in detail. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, in related biphenyl carboxamide derivatives, specific interactions with key amino acid residues like Asp251 and Tyr121 in the binding site of a protein kinase were found to be crucial for potency and selectivity. researchgate.net

Illustrative Data Table for Molecular Docking: The following table is a hypothetical representation of results from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Asp184, Lys72, Val123 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Estrogen Receptor α | -9.1 | Arg394, Glu353, His524 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Pharmacophore Modeling and Virtual Screening Based on Compound Features

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically include features like a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and aromatic regions (the biphenyl rings).

This pharmacophore model can then be used as a query in virtual screening campaigns to search large chemical databases for other molecules that have a similar arrangement of functional groups. This approach can lead to the discovery of new compounds with potentially similar biological activities.

Reaction Mechanism Studies of Key Synthetic Steps via Computational Chemistry

Computational chemistry can also be a powerful tool for understanding the mechanisms of chemical reactions. For the synthesis of this compound, which likely involves steps such as an amide bond formation and a Suzuki-Miyaura coupling to form the biphenyl linkage, computational studies can provide valuable insights.

By modeling the reaction pathways, researchers can calculate the activation energies for different steps and identify the most likely reaction mechanism. This can help in optimizing reaction conditions to improve yields and reduce byproducts. For instance, computational studies can help to understand the role of the catalyst and the solvent in the reaction, providing a level of detail that is often difficult to obtain through experimental methods alone.

Pre Clinical Biological Activity and Mechanistic Studies in Vitro and in Vivo Non Human Models

Target Identification and Engagement Assays

Comprehensive searches of established scientific databases and patent literature did not yield specific data concerning the target identification and engagement of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl. While the biphenyl (B1667301) and aminopyrrolidine moieties are present in various biologically active molecules, no studies were found that specifically detail the binding or inhibitory profile of this particular compound.

Investigation of Specific Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Arginase)

No published studies were identified that have evaluated the inhibitory activity of this compound against carbonic anhydrases or arginases. Although some aminopyrrolidine derivatives have been investigated as arginase inhibitors and various heterocyclic compounds are known to inhibit carbonic anhydrase, there is no specific information available for this compound. researchgate.netnih.gov

Exploration of Receptor Antagonism or Agonism (e.g., Chemokine Receptors, PD-1/PD-L1)

There is no available data from preclinical studies to suggest that this compound acts as an antagonist or agonist for chemokine receptors or the PD-1/PD-L1 pathway. While novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and assessed for their antagonistic effects on human chemokine receptor 2 (CCR2), and biphenyl scaffolds are a key feature in some small molecule inhibitors of the PD-1/PD-L1 interaction, specific research on this compound in this context has not been reported. mdpi.comnih.govnih.gov

Cellular Pathway Modulation and Signal Transduction Analysis in Non-Human Cell Lines

No research has been published detailing the effects of this compound on cellular pathways or signal transduction in any non-human cell lines.

Impact on Cell Proliferation and Viability in Disease Models (e.g., Non-human Cancer Cell Lines)

There are no available studies that report on the impact of this compound on the proliferation and viability of non-human cancer cell lines. While other biphenyl compounds have been evaluated for their anti-proliferative effects in various cancer cell lines, this specific molecule has not been the subject of such published investigations. researchgate.net

Modulation of Inflammatory Responses and Immune Regulation in Cell-Based Assays

No data is available from cell-based assays to describe the potential modulatory effects of this compound on inflammatory responses or immune regulation.

Efficacy Evaluation in Pre-clinical Disease Models (Non-Human Organisms)

In Vivo Proof-of-Concept Studies in Relevant Animal Models

No data are available on the in vivo efficacy of this compound in any animal models of disease.

Ex Vivo Functional Assays from Animal Tissues

There are no published reports on ex vivo functional assays conducted on tissues from animals treated with this compound.

Investigation of Biological Stability and Metabolism in Non-Human Systems

Metabolic Stability Profiling using Liver Microsomes from Non-Human Species

No information has been found regarding the metabolic stability of this compound when incubated with liver microsomes from any non-human species.

Metabolite Identification and Structural Elucidation

There are no studies available that identify or elucidate the structure of any metabolites of this compound.

Table of Mentioned Compounds

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modifications of the Biphenyl (B1667301) Core and Pyrrolidinocarbonyl Substituent for Activity Optimization

The systematic modification of the biphenyl core and the pyrrolidinocarbonyl substituent of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is a key strategy in medicinal chemistry to enhance its biological activity. mdpi.com

Biphenyl Core Modifications: The biphenyl moiety is a common scaffold in drug discovery as it provides a degree of lipophilicity that can enhance a ligand's access to its target. nih.gov Modifications to this core can significantly impact activity. For instance, the introduction of different substituents on the biphenyl rings can alter the electronic properties and conformation of the molecule, which in turn affects its binding affinity to a biological target. Structure-activity relationship studies on other biphenyl-containing compounds have shown that the position, number, and nature of substituents are critical. nih.gov For example, in a series of O-biphenyl carbamates, the introduction of a p-biphenyl group at the O-side of the carbamate (B1207046) was found to influence activity at the D3 receptor. researchgate.net

Pyrrolidinocarbonyl Substituent Modifications: The pyrrolidinocarbonyl group is another critical component for modification. The pyrrolidine (B122466) ring can be altered in several ways, such as by introducing substituents or changing the ring size. These modifications can affect the compound's interaction with the target protein, its solubility, and its metabolic stability. For example, in the development of inhibitors for Abl and PI3K, the (S)-3-aminopyrrolidine scaffold was explored, and various substitutions on this ring system led to compounds with promising cytotoxicity. nih.gov The amide linkage of the pyrrolidinocarbonyl group is also a target for modification, as it can participate in hydrogen bonding with the target protein.

The following table summarizes potential modifications and their expected impact on activity, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Biphenyl Core | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Altered electronic properties, potentially affecting binding affinity. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modified electronic properties and lipophilicity. | |

| Altering the substitution pattern (ortho, meta, para) | Changes in molecular conformation and steric interactions with the target. | |

| Pyrrolidinocarbonyl Substituent | Substitution on the pyrrolidine ring | Can improve binding affinity and selectivity. |

| Ring expansion or contraction (e.g., piperidine, azetidine) | May alter the orientation of the substituent and its interaction with the target. | |

| Modification of the amide linkage (e.g., ester, ketone) | Changes in hydrogen bonding potential and metabolic stability. |

Rational Design Based on Computational and Experimental Data

The rational design of new analogs of this compound relies on a synergistic approach that combines computational modeling and experimental validation. nih.gov This strategy aims to move beyond random screening by using structural information to guide the synthesis of more potent and selective compounds.

Computational Approaches: Molecular docking studies can predict the binding mode of this compound and its analogs within the active site of a target protein. nih.govnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, in the design of PARP-1 inhibitors, docking studies were used to understand the binding mode of a novel thieno[3,4-d]imidazole-4-carboxamide scaffold. nih.gov Similarly, for this compound, computational models could be used to predict how modifications to the biphenyl or pyrrolidinocarbonyl moieties would affect binding.

Experimental Validation: The predictions from computational models are then tested experimentally. This involves the synthesis of the designed compounds and their evaluation in biological assays. nih.gov For instance, if a computational model predicts that a specific substitution on the biphenyl ring will enhance binding, this analog would be synthesized and its activity measured. This iterative cycle of design, synthesis, and testing is crucial for the optimization of lead compounds.

The following table outlines the steps involved in the rational design process.

| Step | Description |

| 1. Target Identification and Validation | Identifying the biological target of this compound. |

| 2. Structural Biology | Determining the 3D structure of the target protein, either alone or in complex with a ligand. |

| 3. Computational Modeling | Using molecular docking and other computational tools to predict the binding of new analogs. |

| 4. Chemical Synthesis | Synthesizing the designed compounds. |

| 5. Biological Evaluation | Testing the synthesized compounds in in vitro and in vivo assays. |

| 6. SAR Analysis | Analyzing the relationship between the chemical structure and biological activity to refine the computational models. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A QSAR study involves the following steps:

Data Set Selection: A set of compounds with known chemical structures and biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

For biphenyl-containing compounds, 3D-QSAR models have been successfully employed to understand the pharmacophoric features essential for activity. nih.gov These models can provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. For example, a 3D-QSAR study on biphenyl analogs as aromatase inhibitors identified key pharmacophoric features, including acceptor sites and an aromatic ring, that are crucial for inhibitory activity. nih.gov

The following table provides examples of descriptors that could be used in a QSAR model for this compound analogs.

| Descriptor Type | Example | Information Encoded |

| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule. |

| Steric | Molecular volume, Surface area | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity of the molecule. |

| Topological | Connectivity indices | Atomic connectivity and branching. |

Investigation of Stereochemical Influence on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds like this compound, which has a stereocenter at the 3-position of the amino group. nih.govnih.govmalariaworld.org The different stereoisomers (enantiomers and diastereomers) of a molecule can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. researchgate.net

The differential activity of stereoisomers can be attributed to their distinct three-dimensional arrangements, which can lead to different interactions with a chiral biological target, such as a receptor or an enzyme. nih.govnih.govmalariaworld.org For instance, one enantiomer may fit perfectly into the binding site of a receptor, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

In the context of this compound, it is crucial to investigate the biological activity of each of its stereoisomers separately. This involves the stereoselective synthesis or chiral separation of the individual isomers, followed by their pharmacological evaluation. nih.gov Molecular modeling can also be employed to understand the structural basis for the observed stereoselectivity by docking the different isomers into the active site of the target protein. researchgate.net

The following table summarizes the potential implications of stereochemistry on the activity of this compound.

| Aspect | Implication |

| Binding Affinity | One stereoisomer may exhibit significantly higher binding affinity to the target protein than the others. |

| Efficacy | The intrinsic activity of the stereoisomers may differ, with one acting as an agonist and another as an antagonist. |

| Pharmacokinetics | Stereoisomers can have different rates of absorption, distribution, metabolism, and excretion. |

| Toxicity | One stereoisomer may be responsible for the therapeutic effects, while another may be associated with adverse effects. |

Advanced Chemical Applications and Emerging Research Directions

Potential as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The molecular architecture of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl incorporates a chiral pyrrolidine (B122466) moiety, a common feature in successful chiral ligands and auxiliaries for asymmetric catalysis. The nitrogen atom of the pyrrolidine and the amino group on the biphenyl (B1667301) system could potentially coordinate with metal centers, creating a chiral environment to influence the stereochemical outcome of a reaction. The biphenyl scaffold provides a rigid backbone which can be crucial for inducing high levels of enantioselectivity.

However, there is no specific, published research that demonstrates the application or efficacy of this compound as a ligand or auxiliary in any form of asymmetric catalysis. While the broader class of biphenyl- and pyrrolidine-containing compounds has been explored in this context, studies focusing on this particular molecule are not found in the current body of scientific literature.

Utility in Chemical Biology as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for the investigation of biological systems. The structural components of this compound, such as the aromatic biphenyl system, could serve as a scaffold for the development of fluorescent probes or binding agents for specific biological targets. The amino group provides a site for potential modification or for interaction with biological macromolecules.

Nevertheless, a thorough review of scientific databases indicates a lack of studies where this compound has been synthesized, evaluated, or utilized as a molecular probe. Its potential in this area remains purely theoretical without any empirical data to support it.

Challenges and Future Perspectives in the Study of 3 Amino 3 Pyrrolidinocarbonyl Biphenyl

Methodological Advancements Required for Enhanced Characterization and Mechanism Elucidation

Given the absence of existing research, the initial challenge lies in establishing fundamental methodologies for studying 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl. The first step will be the development and validation of robust analytical methods for its detection and quantification in biological matrices. This will likely involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure sensitivity and specificity.

Furthermore, elucidating the mechanism of action of a novel compound requires a suite of advanced biochemical and biophysical techniques. Should initial screenings suggest any biological activity, researchers would need to employ methods like X-ray crystallography or cryo-electron microscopy to determine its three-dimensional structure when bound to a potential biological target. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would also be essential to quantify binding affinities and thermodynamic parameters, providing a deeper understanding of its interactions at a molecular level.

Identification of Novel Biological Targets and Mechanistic Pathways

With no known biological targets, the initial exploration for this compound will necessitate broad, unbiased screening approaches. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and other protein targets will be a critical starting point. Phenotypic screening, where the compound is tested on various cell lines to observe any changes in cell behavior, morphology, or viability, could also offer clues to its biological function and potential therapeutic areas.

Once a preliminary "hit" is identified, the subsequent challenge will be to validate this target and unravel the mechanistic pathway. This will involve a combination of genetic and pharmacological approaches, such as gene knockdown or knockout studies (e.g., using CRISPR-Cas9) to confirm the target's role in the observed biological effect. Further studies would then be required to map the downstream signaling pathways affected by the compound's interaction with its target.

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Impact

To gain a holistic view of the biological impact of this compound, the integration of multi-omics data will be indispensable. This systems biology approach would involve treating cells or model organisms with the compound and subsequently analyzing changes at multiple molecular levels:

Genomics: To identify any genetic predispositions that might influence the response to the compound.

Transcriptomics (RNA-Seq): To understand how the compound alters gene expression profiles.

Proteomics: To analyze changes in protein expression and post-translational modifications.

Metabolomics: To assess the impact on metabolic pathways and endogenous small molecules.

The true challenge and innovation will lie in the bioinformatic integration of these large datasets. This will allow researchers to construct comprehensive network models of the compound's effects, potentially revealing unexpected biological connections and off-target effects, and generating new hypotheses about its mechanism of action.

Future Directions in Rational Design and Optimization Strategies

Should this compound be found to have a desirable biological activity, the future direction of research will inevitably turn towards rational design and optimization. The initial structure of the compound would serve as a "lead" for the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

This process would be heavily reliant on computational chemistry and molecular modeling. By understanding the structure-activity relationship (SAR) through the synthesis and testing of a library of related compounds, medicinal chemists could make targeted modifications to the biphenyl (B1667301) core, the amino group, or the pyrrolidinocarbonyl moiety. The goal would be to enhance the desired biological effect while minimizing any potential off-target activities. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and represents a long-term vision for the research trajectory of this enigmatic compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, and how can experimental conditions be optimized?

- Methodology : The synthesis of biphenyl derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-existing biphenyl scaffolds. For example, organotellurium biphenyl derivatives were synthesized via halogenation followed by tellurium insertion under controlled temperatures (50–80°C) . Adjustments for the pyrrolidinocarbonyl group may require amide coupling reagents (e.g., HATU or EDCI) and inert atmospheres to prevent oxidation. Purity optimization can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve aromatic protons, amine groups, and pyrrolidine carbonyl connectivity.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides bond lengths/angles and validates stereochemistry, as demonstrated for organotellurium biphenyl analogs .

Q. How can solubility and stability of this compound be assessed under experimental conditions?

- Methodology :

- Solubility : Perform phase-solubility studies in water, DMSO, and organic solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy or HPLC at varying temperatures (25–37°C) .

- Stability : Monitor degradation via accelerated stability testing (40°C/75% RH for 1–3 months) and analyze by TLC or LC-MS. For photostability, expose to UV light (254–365 nm) and track changes using HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic and structural properties of this compound?

- Methodology :

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare theoretical bond lengths/angles with experimental XRD data from structurally similar compounds (e.g., organotellurium biphenyls) .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks.

Q. What are the potential biodegradation pathways, and how can microbial degradation assays be designed?

- Methodology :

- Pathway Design : Reference biphenyl degradation by Beijerinckia sp., which employs meta-cleavage dioxygenases for aromatic ring cleavage (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) . Adapt assays using Pseudomonas or Sphingomonas strains.

- Assay Setup : Grow cultures in mineral media with this compound as the sole carbon source. Monitor degradation via GC-MS or HPLC and quantify intermediates (e.g., benzoate derivatives) .

Q. How should contradictory data on environmental persistence be resolved?

- Methodology :

- Conduct parallel experiments under varying conditions (aerobic/anaerobic, pH 5–9). Use -labeled compound to track mineralization (CO evolution) and adsorption in soil/water systems .

- Compare half-life (t) values across studies and reconcile discrepancies using kinetic modeling (e.g., first-order decay models) .

Q. What computational models are suitable for environmental risk assessment of this compound?

- Methodology :

- Calculate Predicted Environmental Concentrations (PEC) using the ECHA REACH framework.

- Determine Risk Quotients (RQ = PEC/PNEC) for aquatic/terrestrial organisms, referencing Canada’s approach for biphenyl (RQ < 1 indicates low risk) .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

- Methodology :

- Synthesize analogs with modified pyrrolidine or amino groups. Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

- Perform molecular docking (AutoDock Vina) to correlate binding affinity with substituent electronegativity or steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.